Metosulam-5-hydroxy

Description

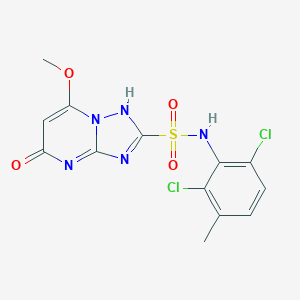

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N5O4S/c1-6-3-4-7(14)11(10(6)15)19-25(22,23)13-17-12-16-8(21)5-9(24-2)20(12)18-13/h3-5,19H,1-2H3,(H,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSROZLYMVPRAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=O)NC3=N2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028259 | |

| Record name | N-(2,6-Dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Biotransformation Pathways of Metosulam 5 Hydroxy

Strategies for De Novo Chemical Synthesis of Metosulam-5-hydroxy

The de novo chemical synthesis of this compound presents a complex challenge, primarily due to the need for precise control over the molecule's functional groups. The process involves creating the core triazolopyrimidine sulfonamide structure and introducing a hydroxyl group at a specific position.

Methodologies for Regioselective Hydroxylation on the Pyrimidine (B1678525) Ring

Achieving regioselective hydroxylation at the C5 position of the pyrimidine ring is a critical and challenging step in the synthesis of this compound. Direct hydroxylation of the pre-formed Metosulam (B166753) molecule is difficult due to the presence of multiple reactive sites. Therefore, synthetic strategies typically rely on introducing the hydroxyl group via a precursor or a masked functional group during the assembly of the heterocyclic ring system.

Potential synthetic routes could involve:

Building Block Approach: Utilizing a pyrimidine precursor that already contains a hydroxyl group, or a group that can be readily converted to a hydroxyl group (e.g., a methoxy (B1213986) or benzyloxy group), at the desired C5 position. This functionalized pyrimidine can then be used to construct the final triazolopyrimidine scaffold.

Directed Ortho-Metalation (DoM): This technique could theoretically be employed on a suitable triazolopyrimidine intermediate. A directing group on the pyrimidine ring could guide a metalating agent (like lithium diisopropylamide) to deprotonate the C5 position specifically, followed by quenching with an electrophilic oxygen source (e.g., a peroxide or N-oxide) to introduce the hydroxyl functionality. However, the feasibility of this approach depends heavily on the directing group's efficacy and the stability of the intermediates.

Oxidation of Organoboron Intermediates: A strategy involving the conversion of a C5-halogenated pyrimidine intermediate to an organoboron derivative (e.g., a boronic ester) via a palladium-catalyzed coupling reaction. Subsequent oxidation of the carbon-boron bond, typically with hydrogen peroxide and a base, would yield the desired 5-hydroxy pyrimidine.

Approaches to Triazolopyrimidine Sulfonamide Scaffold Assembly

The fundamental structure of Metosulam is the chemicalbook.comacs.orgtriazolo[1,5-a]pyrimidine ring system linked to a dichloromethylphenyl group via a sulfonamide bridge. The general synthesis of the parent compound, Metosulam, involves the reaction of N-(2,6-dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazol[1,5-α]pyrimidine-2-sulfonic amide with sodium methoxide. chemicalbook.com

A plausible synthetic pathway for the core scaffold of this compound would adapt this principle:

Formation of the Triazole Ring: The synthesis often starts with the condensation of aminoguanidine (B1677879) with a β-ketoester derivative to form a triazole intermediate. chemicalbook.com

Pyrimidine Ring Annulation: The triazole intermediate is then reacted with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyrimidine ring. To introduce the 5-hydroxy group, a malonic ester derivative with a protected hydroxyl group at the C2 position could be used in this cyclization step.

Chlorination and Sulfonylation: The resulting triazolopyrimidine core is typically chlorinated (e.g., using phosphorus oxychloride) to activate the C2 position for subsequent reactions. This is followed by reaction with a sulfonamide synthon.

Sulfonamide Bridge Formation: The final key step is the coupling of the 2-sulfonyl chloride derivative of the triazolopyrimidine with 2,6-dichloro-3-methylaniline (B30944) to form the sulfonamide linkage, yielding the complete scaffold. Any protecting groups on the 5-hydroxy position would be removed in a final step.

Elucidation of Biotransformation Mechanisms Leading to this compound

This compound is primarily known as a metabolite formed from the parent herbicide Metosulam in various biological systems. This biotransformation is a key factor in the herbicide's efficacy and environmental fate.

Enzymatic Pathways in Plant Metabolism

In plants, the detoxification of herbicides like Metosulam is an enzyme-driven process. The formation of this compound is a primary metabolic step. Crop selectivity is often based on the plant's ability to rapidly metabolize the herbicide into less active compounds. bcpc.org For the closely related herbicide florasulam (B129761), selectivity in cereals is achieved through rapid metabolism compared to the target weeds. bcpc.org The key enzymatic reaction is hydroxylation, which is typically catalyzed by cytochrome P450 monooxygenases. These enzymes introduce an oxygen atom from O2 into the substrate, increasing its water solubility and facilitating further conjugation reactions.

The proposed pathway in plants is: Metosulam → this compound → Glucose Conjugate of this compound

This hydroxylation at the 5-position of the pyrimidine ring is a common detoxification pathway for triazolopyrimidine sulfonamide herbicides. nih.gov

Microbial Degradation and Metabolite Formation in Soil Environments

In soil, microbial activity is the principal driver of Metosulam degradation. Similar to plant metabolism, a key transformation is the formation of hydroxylated metabolites. Studies on the analogous herbicide florasulam show it is rapidly degraded by microbial action, with the first step being the conversion of the methoxy group on the triazolopyrimidine ring to a hydroxy group, forming 5-hydroxyflorasulam. researchgate.net This metabolite is a major degradation product found in aerobic soil metabolism studies. researchgate.net

Given the structural similarity, Metosulam is expected to follow a comparable degradation pathway in soil, where soil microorganisms mediate the hydroxylation of the parent compound to produce this compound. This metabolite is then subject to further degradation, including the breakdown of the heterocyclic rings. researchgate.net The formation of 5-hydroxy metabolites is a significant event in the environmental fate of this class of herbicides. publications.gc.caresearchgate.net

Comparative Analysis of Metabolite Profiles Across Different Biological Systems

The production of this compound is not uniform across all biological systems. Comparative studies reveal differences in metabolic rates and pathways.

A study comparing the pharmacokinetics of Metosulam in rats, mice, and dogs found that the extent of metabolism followed the pattern of mice > rats > dogs. nih.gov While this study did not specifically quantify this compound, it indicates that different species have varying capacities to metabolize the parent compound. The formation of hydroxylated metabolites is a recognized pathway in mammals for related compounds like florasulam, where 5-hydroxy-florasulam (B3257606) and its sulfate (B86663) conjugate are identified as metabolites.

In plants and soil, hydroxylation to form this compound appears to be a primary and rapid detoxification or degradation step. bcpc.orgresearchgate.net In contrast, in some mammalian systems, the metabolism may be slower, and other metabolic pathways might also be significant. nih.gov This difference in metabolic rate and profile underpins the selective toxicity of the herbicide and its varying persistence in different environments and organisms.

Molecular Interactions and Mechanistic Insights of Metosulam 5 Hydroxy

Investigation of Potential Enzyme Inhibition Activities

The primary mode of action for metosulam (B166753) and other triazolopyrimidine herbicides is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. herts.ac.uk Therefore, the investigation into the enzymatic inhibition activities of Metosulam-5-hydroxy logically begins with its potential interaction with AHAS.

Assessment of Acetohydroxyacid Synthase (AHAS) Interaction Potential

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. researchgate.net Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death. herts.ac.ukresearchgate.net

Further supporting this, an enzyme-linked immunosorbent assay (ELISA) developed for metosulam demonstrated cross-reactivity with 5-OH metosulam, indicating a structural similarity that is recognized by antibodies, though this does not directly correlate to enzymatic inhibition.

Table 1: Comparison of Herbicidal Activity of Parent Compounds and their 5-Hydroxy Metabolites

| Compound | Parent Herbicide Activity | 5-Hydroxy Metabolite Activity | Reference |

| Florasulam (B129761) | High | Very Low | researchgate.net |

| Metosulam | High | Data not available; inferred to be low |

Exploration of Other Relevant Biochemical Targets

While AHAS is the primary target for metosulam, it is conceivable that its metabolites could interact with other biochemical targets within the plant. The introduction of a hydroxyl group in this compound increases its polarity compared to the parent compound. This alteration in physicochemical properties could potentially lead to interactions with other enzymes or cellular components. However, the current body of scientific literature does not provide evidence for significant interactions of this compound with other relevant biochemical targets in plants. Research on the parent compound, metosulam, has primarily focused on its potent and specific inhibition of AHAS. herts.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR analysis helps to elucidate the impact of the 5-hydroxy group on its herbicidal efficacy.

Correlation of Structural Modifications with Biological Response

The addition of a hydroxyl group to the 5-position of the triazolopyrimidine ring in metosulam represents a significant structural modification. In the case of the analogous herbicide florasulam, the formation of 5-hydroxy-florasulam (B3257606) leads to a dramatic decrease in herbicidal activity. researchgate.net This strongly suggests that the methoxy (B1213986) group at the 5-position of the parent molecule is crucial for its interaction with the AHAS enzyme.

General SAR studies on triazolopyrimidine sulfonamide herbicides have highlighted the importance of the substituents on the pyrimidine (B1678525) ring for optimal activity. google.com Any modification that alters the electronic or steric properties of this part of the molecule can have a profound effect on its ability to bind to the active site of the AHAS enzyme. The increased polarity due to the hydroxyl group in this compound likely hinders its transport to the active site or its effective binding within the hydrophobic pocket of the enzyme.

Computational Modeling and Molecular Docking Approaches

Computational modeling and molecular docking are powerful tools to predict the interaction between a ligand, such as a herbicide, and its target enzyme. While specific docking studies for this compound are not available in the reviewed literature, we can infer potential interactions based on studies of the parent compound and the principles of molecular interactions.

Table 2: Predicted Physicochemical Properties of Metosulam and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP |

| Metosulam | C14H13Cl2N5O4S | 418.26 | 2.6 |

| This compound | C13H11Cl2N5O4S | 402.99 | 2.1 |

Data for Metosulam from PubChem CID 86422. Data for this compound from PubChem CID 136755829. The lower XlogP value for this compound indicates its increased polarity compared to the parent compound.

Influence on Plant Physiological Processes

The physiological effects of this compound on plants are expected to be significantly less pronounced than those of its parent compound, metosulam. Metosulam application leads to a rapid cessation of growth in susceptible plants, followed by symptoms such as chlorosis (yellowing) and necrosis (tissue death), which are direct consequences of the inhibition of branched-chain amino acid synthesis. researchgate.net

A study on the cytophysiological impacts of metosulam on Vicia faba plants demonstrated that the herbicide decreased the mitotic index, induced chromosomal aberrations, and reduced the content of soluble sugars, proteins, and photosynthetic pigments. researchgate.net Conversely, proline content increased, which is a common plant response to stress. mdpi.com

Given the likely reduced or negligible inhibitory effect of this compound on AHAS, it is anticipated that this metabolite would not induce the same cascade of physiological disruptions. If this compound has any effect, it would be at much higher concentrations than the parent compound. The primary role of the hydroxylation appears to be a detoxification step within the plant, converting the active herbicide into a less active, more water-soluble compound that can be more easily sequestered or metabolized further.

Environmental Fate and Dynamics of Metosulam 5 Hydroxy

Occurrence and Distribution in Environmental Matrices

The presence and distribution of Metosulam-5-hydroxy in the environment are directly linked to the application and subsequent degradation of the parent herbicide, metosulam (B166753).

This compound is formed in the soil through the transformation of metosulam. The degradation of the parent compound in soil is primarily a microbially mediated process, which leads to the formation of several metabolites, including its hydroxylated forms. caws.org.nz While specific field detection data for this compound is limited in the provided search results, its formation as a soil metabolite is established. For instance, a related metabolite, identified as N-(2,6-dichloro-3-methylphenyl)-5-methoxy-7-hydroxy-1,2,4-triazolo(1,5-alpha)pyrimidine-2-sulfonamide, is considered a major soil metabolite of metosulam.

Analogous compounds provide insight into potential behavior. For example, 5-hydroxy-florasulam (B3257606), a major degradation product of the related herbicide florasulam (B129761), is known to persist in both the water and sediment phases of aerobic aquatic systems. apvma.gov.au This suggests that once formed, hydroxylated metabolites of triazolopyrimidine herbicides can exhibit persistence in solid environmental matrices.

The potential for this compound to occur in aquatic systems is linked to the mobility of the parent compound and the metabolite's own persistence and transport characteristics. The parent herbicide, metosulam, has properties that can lead to its presence in water bodies. researchgate.net Regulatory assessments for metosulam highlight the need to consider the risk to aquatic organisms and the potential for groundwater contamination, particularly in vulnerable soil and climatic conditions. europa.eu

Studies on analogous compounds are informative. The metabolite 5-hydroxy-florasulam is a major transformation product in aerobic water/sediment studies and is found to be persistent. apvma.gov.au In these systems, the half-life (DT50) for 5-hydroxy-florasulam was estimated to be between 38 and 244 days, indicating its potential to persist in aquatic environments. apvma.gov.au Given that metabolites of various pesticides are frequently detected in groundwater, the potential for this compound to enter aquatic systems following its formation in soil is a relevant consideration. nerc.ac.uk

Soil and Sediment Compartments

Environmental Transformation Processes

Transformation processes dictate the persistence and ultimate fate of this compound in the environment. These include processes driven by light (phototransformation) and other non-biological chemical reactions (abiotic degradation).

Specific data on the phototransformation pathways and kinetics for this compound are not available in the provided search results. However, information on the parent compound and analogous metabolites provides context.

The photolytic stability of the parent herbicide, metosulam, has been noted. For the related herbicide florasulam, photolysis half-lives in sterile water were observed to be between 46 and 64 days, but were significantly shorter in natural waters, ranging from 3.3 to 15.2 days, suggesting that indirect photolysis may play a role. apvma.gov.au The soil photolysis half-life for florasulam was estimated at 62 days. apvma.gov.au

Interactive Data Table: Photolysis Half-life of Analogue Herbicide Florasulam

| Medium | Condition | Half-life (days) | Reference |

| Sterile Water (pH 5) | Summer, 40°N | 46-64 | apvma.gov.au |

| Natural Waters | Spring-Summer Sunlight | 3.3-15.2 | apvma.gov.au |

| Soil | Laboratory | 62 | apvma.gov.au |

This table shows data for the analogous compound florasulam, not this compound.

Information specifically detailing the abiotic degradation of this compound is limited. The primary abiotic degradation process relevant in aquatic environments is hydrolysis.

The parent compound, metosulam, is reported to be stable to hydrolysis at 25°C across a normal environmental pH range of 5 to 9. caws.org.nz Conversely, for the analogue florasulam, hydrolysis is a pathway that leads to the formation of its major metabolite, 5-hydroxy-florasulam. apvma.gov.au This indicates that hydrolysis of the parent compound is a key formation route for the hydroxylated metabolite. Further studies on 5-hydroxy-florasulam showed that the metabolite itself is not considered readily biodegradable. apvma.gov.au

Phototransformation Pathways and Kinetics

Transport and Mobility Dynamics in Agroecosystems

The transport and mobility of this compound are critical factors in determining its potential to move from the site of application and impact non-target areas, including groundwater. Direct research on the mobility of this compound was not found in the search results.

The mobility of the parent compound, metosulam, provides some indication of potential transport dynamics. Laboratory leaching studies have shown that metosulam has very limited mobility in most soil types, with the exception of sandy soils. caws.org.nz However, the potential for leaching is sufficient that regulatory bodies advise caution when using metosulam in regions with vulnerable soil, indicating a risk of movement towards groundwater. europa.eu The properties of metabolites can differ significantly from their parent compounds, and they are often more mobile and persistent, posing a potential risk to groundwater resources. researchgate.net

Interactive Data Table: Environmental Fate Properties of Parent Compound Metosulam

| Property | Value/Interpretation | Source |

| Mobility | ||

| Leaching Potential | Very limited mobility in most soils, except sandy soils. | caws.org.nz |

| Groundwater Concern | Potential for leaching in vulnerable soil/climatic conditions. | europa.eu |

| Degradation | ||

| Soil Degradation | Microbially mediated. | caws.org.nz |

| Field DT50 (Half-life) | Average of 20 days. | caws.org.nz |

| Hydrolysis (pH 5-9, 25°C) | Stable. | caws.org.nz |

This table shows data for the parent compound metosulam.

Advanced Analytical Methodologies for Metosulam 5 Hydroxy Quantification and Characterization

Development and Validation of Immunochemical Assays

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a high-throughput and cost-effective screening tool for the detection of pesticide residues.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Metosulam-5-hydroxy

While a specific ELISA for the exclusive detection of this compound has not been extensively detailed in publicly available literature, a direct competitive ELISA developed for its parent compound, metosulam (B166753), has demonstrated significant cross-reactivity with the 5-hydroxy metabolite. acs.orgnih.govcapes.gov.br This assay was developed to quantify metosulam in soil and water samples. acs.orgnih.govcapes.gov.br The principle of this direct cELISA involves the competition between the analyte (in the sample) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites coated on a microtiter plate. The signal generated is inversely proportional to the concentration of the analyte in the sample.

The developed ELISA for metosulam exhibited a detection limit of 0.3 ng/mL and a linear working range of 0.5 to 10 ng/mL, with a half-maximal inhibitory concentration (IC50) of 2.8 ng/mL. acs.orgnih.govcapes.gov.br These parameters indicate a high sensitivity suitable for residue analysis. The assay's performance was validated against High-Performance Liquid Chromatography (HPLC), showing a strong correlation (r² = 0.99), which underscores its reliability as an alternative to conventional chromatographic methods for the quantification of metosulam and its cross-reactive metabolites like this compound. acs.orgnih.gov

Table 1: Performance Characteristics of the Metosulam Direct Competitive ELISA

| Parameter | Value |

| Detection Limit | 0.3 ng/mL |

| Linear Working Range | 0.5 - 10 ng/mL |

| IC50 | 2.8 ng/mL |

| Correlation with HPLC (r²) | 0.99 |

Evaluation of Antibody Specificity and Cross-Reactivity with Related Compounds

A critical aspect of any immunoassay is the specificity of the antibodies used. In the case of the metosulam ELISA, the polyclonal antisera raised against metosulam were found to cross-react with its hydroxylated metabolites, including this compound and 7-OH metosulam. acs.orgnih.govcapes.gov.br This cross-reactivity, while a limitation for the specific quantification of the parent compound, can be advantageous for the inclusive screening of total metosulam-related residues. The assay also showed cross-reactivity with a manufacturing intermediate, XDE-564. acs.orgnih.govcapes.gov.br

The degree of cross-reactivity is a quantitative measure of the antibody's ability to bind to structurally related compounds. While the exact percentage of cross-reactivity for this compound was not detailed in the available literature, the fact that it is significantly recognized by the antibody indicates a structural similarity to the parent metosulam molecule, which is exploited in the assay. Understanding these cross-reactivity profiles is essential for interpreting ELISA results, as a positive signal may indicate the presence of the parent compound, its metabolites, or a mixture thereof.

Chromatographic and Spectrometric Approaches

For confirmatory analysis and precise quantification, chromatographic techniques coupled with spectrometric detection are the methods of choice.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the sensitive and selective determination of pesticide residues, including hydroxylated metabolites like this compound, in complex matrices. nih.govresearchgate.netresearchgate.netlcms.cz The chromatographic separation, typically achieved on a C18 reversed-phase column, allows for the separation of the analyte from matrix interferences and other related compounds. eurl-pesticides.eu

The mass spectrometer, operating in tandem mode (MS/MS), provides a high degree of specificity and sensitivity. The process involves the ionization of the analyte, selection of a specific precursor ion (the molecular ion of this compound), its fragmentation, and the detection of specific product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the certainty of identification. For hydroxylated metabolites like 5-hydroxy imidacloprid, electrospray ionization (ESI) in positive mode has been successfully used. nih.gov The development of an HPLC-MS/MS method for this compound would involve the optimization of chromatographic conditions (mobile phase composition, gradient elution, and column temperature) and mass spectrometric parameters (selection of precursor and product ions, and collision energies). The use of an isotopically labeled internal standard can compensate for matrix effects and variations in instrument response, ensuring accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. 2D NMR experiments establish connectivity between atoms. For instance, a COSY (Correlation Spectroscopy) experiment identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it shows correlations between protons and carbons over two to three bonds, allowing for the assembly of the molecular fragments. The introduction of a hydroxyl group at the 5-position of the metosulam structure would induce characteristic changes in the chemical shifts of the neighboring protons and carbons in the NMR spectra, providing unequivocal evidence for its structure.

Sample Preparation and Extraction Methodologies from Complex Matrices

The effective extraction and clean-up of analytes from complex matrices such as soil and water are critical for reliable quantification. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

For water samples, direct analysis may be possible if the concentration of this compound is within the detection limits of the analytical method. acs.orgnih.gov However, for trace-level analysis, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a commonly used technique for this purpose, where the analyte is adsorbed onto a solid sorbent (e.g., C18) and then eluted with a small volume of an organic solvent.

For soil samples, a more rigorous extraction procedure is required. This typically involves solvent extraction to transfer the analyte from the soil particles into a liquid phase. acs.orgnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for pesticide residue analysis in various food and environmental matrices. researchgate.netlcms.cz This method involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts, and a dispersive solid-phase extraction (d-SPE) clean-up step to remove interfering matrix components. The selection of the appropriate sorbents for d-SPE is crucial to minimize matrix effects and achieve high recovery of the target analyte.

Comparative Metabolomics and Environmental Impact Assessment

Metabolite Profiling in Ecosystems Treated with Metosulam (B166753)

When the herbicide metosulam is introduced into terrestrial and aquatic ecosystems, it undergoes transformation into various metabolites through biological and chemical processes. The primary degradation pathway for triazolopyrimidine sulfonanilide herbicides like metosulam is microbial degradation. bayer.com.auresearchgate.net The initial and most significant step in the metabolism of metosulam involves hydroxylation, leading to the formation of hydroxylated derivatives. capes.gov.brnih.gov

Research and analytical studies have identified two primary primary metabolites:

Metosulam-5-hydroxy (N-(2,6-dichloro-3-methylphenyl)-5-hydroxy-7-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide) capes.gov.brnih.gov

Metosulam-7-hydroxy (N-(2,6-dichloro-3-methylphenyl)-5-methoxy-7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide) capes.gov.brnih.govherts.ac.uk

These hydroxylated metabolites are not the final stage of degradation. Further transformation can occur, leading to the cleavage of the pyrimidine (B1678525) ring structure. One such subsequent metabolite identified in soil is 5-amino-N-(2,6-dichloro-3-methylphenyl)-1H-1,2,4-triazole-3-sulphonamide (ATSA) , which is considered a major fraction in soil degradation studies. bcpc.orgherts.ac.uk This indicates a degradation sequence where metosulam is first hydroxylated to form this compound (among other metabolites), which then degrades further to ATSA. bcpc.org The degradation pathway for the structurally similar herbicide florasulam (B129761) also proceeds through a 5-hydroxy metabolite, which then breaks down into triazole-based carboxylic acid and aminosulfonyl compounds, supporting this proposed pathway for metosulam. researchgate.net

The table below summarizes the key metabolites of metosulam identified in environmental samples.

Table 1: Key Metabolites of Metosulam in Environmental Systems

This table is interactive. Click on the headers to sort the data.

| Metabolite Name | Chemical Name | Formation Pathway |

| This compound | N-(2,6-dichloro-3-methylphenyl)-5-hydroxy-7-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide | Primary; Microbial hydroxylation |

| Metosulam-7-hydroxy | N-(2,6-dichloro-3-methylphenyl)-5-methoxy-7-hydroxy-1,2,4-triazolo(1,5-alpha)pyrimidine-2-sulfonamide | Primary; Microbial hydroxylation |

| ATSA | 5-amino-N-(2,6-dichloro-3-methylphenyl)-1H-1,2,4-triazole-3-sulfonamide | Secondary; Degradation of hydroxylated metabolites |

Contribution of this compound to Overall Environmental Persistence

Data on the structurally analogous herbicide florasulam shows that its primary metabolite, 5-hydroxy-florasulam (B3257606), is considered non-persistent to moderately persistent in aerobic soil environments. publications.gc.ca However, in aerobic aquatic systems, this same metabolite is classified as persistent. publications.gc.ca Given the structural similarity, it is anticipated that this compound would exhibit similar behavior, contributing significantly to the persistence of residues in water bodies. The parent metosulam degrades slowly in water, with an aerobic half-life of about 84 days, and the formation of a more persistent metabolite like this compound can extend the environmental impact. bayer.com.auherbiguide.com.au

The mobility of these compounds is also a factor. Regulatory assessments have highlighted the need to confirm the potential pH dependence of soil adsorption and leaching for metosulam metabolites, suggesting that under certain conditions, they could be mobile and pose a risk to groundwater. europa.eu The persistence of these metabolites in different environmental compartments underscores the importance of including them in monitoring and risk assessment programs.

Table 2: Comparative Environmental Persistence

This table is interactive. Click on the headers to sort the data.

| Compound | Environmental Compartment | Persistence Category/Half-life | Reference |

| Metosulam (Parent) | Aerobic Soil | Non-persistent (t½ = 6-47 days) | bayer.com.auherbiguide.com.au |

| Metosulam (Parent) | Aerobic Aquatic Systems | Moderately Persistent (t½ = ~84 days) | bayer.com.au |

| 5-hydroxy-florasulam | Aerobic Soil | Non-persistent to Moderately Persistent | publications.gc.ca |

| 5-hydroxy-florasulam | Aerobic Aquatic Systems | Persistent | publications.gc.ca |

*Data for 5-hydroxy-florasulam is used as a surrogate for this compound due to structural similarity.

Advanced Approaches for Environmental Risk Assessment Beyond Parent Compound

Traditional environmental risk assessments for pesticides have often focused primarily on the parent compound. However, there is a growing scientific and regulatory consensus that this approach may not be sufficient to fully characterize environmental risk. Metabolites can have different toxicity profiles, persistence, and mobility compared to the parent substance. nih.govnih.gov

Advanced risk assessment frameworks now increasingly mandate the evaluation of major and "relevant" metabolites. europa.euamazonaws.com A metabolite is often considered relevant if it demonstrates toxicity of concern, is present in significant concentrations, or is more persistent or mobile than the parent compound. The European Union, for instance, requires confirmatory data on the environmental fate and behavior of metosulam metabolites, specifically concerning their potential for groundwater and surface water exposure. europa.eu

These advanced approaches involve several key components:

Comprehensive Metabolite Identification: Utilizing advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites in various environmental matrices. nih.govresearchgate.net

Tiered Testing Strategy: Evaluating the environmental fate (degradation, sorption, mobility) and ecotoxicity of individual metabolites. nih.govnih.gov If a metabolite shows higher persistence or toxicity, further, more detailed studies may be triggered.

Mixture Toxicity Assessment: Recognizing that in the environment, organisms are exposed to a mixture of the parent compound and its various metabolites. Component-based approaches can be used to assess the combined toxicological effect of this chemical mixture, which may be different from the effects of the individual substances. bmuv.de

Integrated Modeling: Using environmental fate models that incorporate the formation and degradation kinetics of metabolites to predict their concentrations in soil, groundwater, and surface water over time, providing a more realistic exposure assessment. ethz.ch

By moving beyond a sole focus on the parent compound, these advanced risk assessment strategies provide a more comprehensive and protective evaluation of the potential environmental impact of pesticides like metosulam and its transformation products, including this compound.

Future Research Directions and Technological Advancements

Exploring Novel Biological Activities of Metosulam-5-hydroxy

While Metosulam (B166753) is known for its herbicidal properties, its metabolites, such as this compound, remain largely unexplored for other potential bioactivities. The structural modifications that occur during metabolism can significantly alter a compound's biological effects, opening the door to new functionalities.

The chemical scaffold of Metosulam, a triazolopyrimidine sulfonanilide, is of significant interest in the search for new fungicides. researchgate.netnih.gov Research has shown that the molecular target for this herbicide class, acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS), is also present in fungi. nih.govacs.org This shared biological target suggests a plausible basis for potential antifungal activity.

Future research should focus on in-vitro screening of this compound against a panel of economically important plant pathogenic fungi, such as Fusarium oxysporum, Rhizoctonia solani, and Cercospora beticola. researchgate.net Studies on other 1,2,4-triazolo[1,5-α]pyrimidine derivatives have demonstrated potent antifungal activities, indicating that the core structure is conducive to this type of bioactivity. researchgate.net Investigating this compound could reveal it to be a lead compound for a new class of fungicides. Beyond antifungal effects, broader biocidal screening could assess its activity against bacteria or other microbial pests, as the term "biocide" encompasses a wide range of applications. beilstein-journals.orguq.edu.au The presence of a hydroxyl group, as seen in this compound, is a key feature in many bioactive compounds, including those with antifungal properties like certain hydroxyflavones and hydroxychalcones, further warranting investigation. mdpi.commdpi.com

Development of Sustainable Synthesis Routes

The advancement of green chemistry principles offers a roadmap for developing environmentally benign methods for synthesizing chemical compounds, including pesticide metabolites. royalsocietypublishing.org Traditional chemical synthesis can involve hazardous solvents, high energy consumption, and significant waste generation. ijcce.ac.ir Future research into the synthesis of this compound should prioritize sustainability.

Key green chemistry strategies applicable to the synthesis of this compound include:

Biocatalysis : Utilizing isolated enzymes (such as P450 monooxygenases, which are involved in metabolic hydroxylation) or whole-cell microbial systems to perform the specific hydroxylation of Metosulam. jst.go.jp This approach can offer high selectivity under mild conditions, avoiding harsh chemical oxidants.

Green Solvents : Replacing conventional volatile organic compounds with safer alternatives like water, supercritical fluids, or recoverable ionic liquids. royalsocietypublishing.orgijcce.ac.ir

Energy-Efficient Methods : Employing techniques such as microwave-assisted or sonochemical synthesis to drastically reduce reaction times and energy input compared to conventional heating methods. ijcce.ac.ir

Atom Economy and Waste Reduction : Designing synthesis pathways that maximize the incorporation of atoms from the reactants into the final product and minimize the formation of by-products. royalsocietypublishing.org

Developing such routes would not only facilitate further study of this compound by enabling its efficient production but could also be adapted for the synthesis of other hydroxylated agrochemical metabolites.

Integration of Omics Technologies in Metabolite Research

The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to unravel the complex interactions between agrochemicals and biological systems. uninet.edufrontiersin.org Integrating these technologies is essential for a comprehensive understanding of the formation, fate, and function of this compound.

Metabolomics : This is the direct approach to identify and quantify this compound and other related metabolites in various matrices like soil, water, and plant tissues. uninet.edu Advanced analytical platforms, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), can trace the metabolic pathway of Metosulam and determine the concentration and persistence of its hydroxylated form. uninet.edursc.org

Proteomics and Transcriptomics : These technologies can identify the specific enzymes and their corresponding genes responsible for the transformation of Metosulam into this compound in different organisms. nih.gov For instance, analyzing the proteome of a plant or soil microbe exposed to Metosulam could reveal the upregulation of specific cytochrome P450 enzymes involved in its hydroxylation.

Functional Metagenomics : This field allows researchers to study the genetic material recovered directly from environmental samples. mdpi.com It can be used to screen soil microbial communities for genes that encode enzymes capable of degrading or transforming Metosulam, potentially identifying novel and efficient biocatalysts for bioremediation or green synthesis applications. mdpi.commdpi.com

The synergy of these omics approaches can create a detailed molecular picture of how this compound is formed and its subsequent interactions within an ecosystem. researchgate.netnih.gov

Interactive Table: Future Research Avenues for this compound Click on the headers to sort the table and explore the proposed research directions.

| Research Area | Key Technologies | Primary Objective | Potential Outcome |

| Novel Bioactivity | In-vitro screening, Bioassays, Structure-Activity Relationship (SAR) studies | To test for antifungal or other biocidal properties against plant pathogens. | Discovery of a new lead compound for developing novel fungicides or other biocides. |

| Sustainable Synthesis | Biocatalysis, Microwave/Ultrasound Chemistry, Green Solvents (Ionic Liquids) | To develop an efficient and environmentally friendly synthesis method for this compound. | A cost-effective and sustainable production method for research and potential commercial applications. |

| Omics Integration | Metabolomics (LC-MS), Proteomics, Functional Metagenomics | To identify the metabolic pathways and enzymes involved in the formation and degradation of this compound. | A deeper understanding of its environmental fate and the discovery of enzymes for bioremediation or biocatalysis. |

| Next-Gen Agrochemicals | Intermediate Derivatization, Computational Modeling, High-Throughput Screening | To use this compound as a chemical scaffold for creating new agrochemicals. | Development of new herbicides or other crop protection agents with improved efficacy, selectivity, or environmental profiles. |

Role of this compound in Designing Next-Generation Agrochemicals

The metabolites of existing pesticides are valuable starting points for the design of new active ingredients. cabidigitallibrary.org this compound, as a major and more polar transformation product of Metosulam, presents a unique chemical scaffold for lead optimization. ox.ac.ukpublications.gc.ca The process of designing next-generation agrochemicals is a complex endeavor that seeks to enhance efficacy while minimizing environmental impact, and metabolites play a crucial role in this effort. nih.govmdpi.com

The "intermediate derivatization approach," a proven strategy in agrochemical discovery, could be effectively applied to this compound. researchgate.net By using the metabolite as a central building block, chemists can synthesize a library of new analogues with modifications to various parts of the molecule. This research could pursue several goals:

Enhanced or Altered Selectivity : Modifying the structure could fine-tune its herbicidal spectrum, potentially making it more effective against weeds that have developed resistance to the parent compound.

Novel Modes of Action : As discussed, derivatization could be used to amplify any latent antifungal or biocidal properties, leading to a dual-function or entirely new type of agrochemical. acs.org

Improved Physicochemical Properties : The inherent water solubility of this compound could be leveraged or modified to improve uptake and translocation in target pests or to alter its persistence and mobility in the soil, leading to a better environmental profile. publications.gc.caacs.org

By understanding the biological activity and environmental behavior of key metabolites like this compound, scientists can engage in more rational and predictive design of future agrochemicals that are not only effective but also align with the principles of green and sustainable chemistry. royalsocietypublishing.orgmdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Metosulam-5-hydroxy, and how can its purity and structural integrity be validated?

- Methodological Answer : Synthesis should follow validated protocols for sulfonamide derivatives, including stepwise condensation and purification via recrystallization or column chromatography. Structural validation requires 1H/13C NMR for functional group identification, HPLC for purity (>98%), and X-ray crystallography for conformational analysis . Document all synthetic conditions (temperature, solvent ratios, catalysts) to ensure reproducibility .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use HPLC-MS/MS or GC-MS with isotope-labeled internal standards to minimize matrix interference. Validate methods for linearity (R² > 0.995), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) . Cross-validate results with UV-Vis spectroscopy or capillary electrophoresis to confirm accuracy .

Q. How can researchers design stability studies to assess this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via kinetic modeling (zero/first-order rate constants) and identify byproducts using LC-HRMS . Include control samples for photolytic, thermal, and hydrolytic stress .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform systematic reviews to identify confounding variables (e.g., cell line variability, assay protocols) . Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) and apply meta-analysis to reconcile discrepancies. Check for batch-to-batch compound purity variations using DSC/TGA .

Q. What methodologies are recommended for elucidating the degradation pathways of this compound in environmental systems?

- Methodological Answer : Use LC-HRMS coupled with isotopic labeling to track degradation intermediates. Apply computational models (e.g., DFT for reaction energetics) to predict pathways. Validate with microcosm studies simulating soil/water systems .

Q. How can researchers optimize metabolite identification for this compound in pharmacokinetic studies?

- Methodological Answer : Combine in vitro hepatic microsome assays with in vivo plasma/tissue sampling . Use high-resolution mass spectrometry (HRMS) with MS/MS spectral libraries for metabolite annotation. Apply molecular networking tools (e.g., GNPS) to map biotransformation pathways .

Q. What strategies are effective for modeling the binding interactions of this compound with target enzymes?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. Complement with molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Cross-validate with X-ray crystallography of enzyme-ligand complexes .

Q. How should researchers design dose-response experiments to evaluate the ecotoxicological impact of this compound?

- Methodological Answer : Use OECD Test No. 201/202 for algal/daphnid assays. Apply probabilistic ecological risk assessment (PERA) models to estimate LC50/EC50 values. Include sublethal endpoints (e.g., growth inhibition, oxidative stress biomarkers) and statistical power analysis (α = 0.05, β = 0.2) .

Tables for Methodological Reference

Guidelines for Data Reporting

- Tables/Figures : Number sequentially (Table I, II; Figure 1, 2) and ensure self-explanatory captions .

- Supplementary Data : Include raw chromatograms, spectral data, and computational input files for reproducibility .

- Statistical Analysis : Report p-values, effect sizes, and confidence intervals; avoid "significant/non-significant" without context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.